4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine
Overview
Description
4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Mechanism of Action
Target of Action
Compounds of the piperidine class often interact with various neurotransmitter systems in the brain .
Mode of Action
It’s known that piperidine derivatives can act as potent and selective inhibitors for certain neurotransmitter systems . They interact with their targets and can cause changes in the neurotransmitter levels, which can lead to various physiological effects .
Biochemical Pathways
Piperidine derivatives are known to influence the dopaminergic system . This can have downstream effects on various physiological processes, including mood regulation, reward, and motor control .
Result of Action
As a potential dopamine reuptake inhibitor, this compound could increase the levels of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling . This could result in various physiological effects, depending on the specific dopaminergic pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, and piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known cholinesterase inhibitor with a similar benzyl-piperidine structure.
Rivastigmine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A natural alkaloid with cholinesterase inhibitory activity.
Uniqueness
4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its combination of a benzyl group and a chloro-methoxy-methylbenzenesulfonyl group makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-benzyl-1-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3S/c1-15-12-19(25-2)20(14-18(15)21)26(23,24)22-10-8-17(9-11-22)13-16-6-4-3-5-7-16/h3-7,12,14,17H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLGVZPWHPKYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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